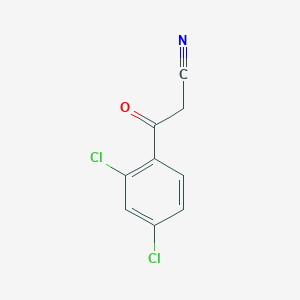

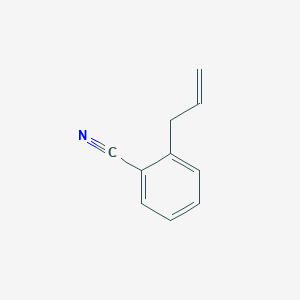

3-(2-Cyanophenyl)-1-propene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(2-Cyanophenyl)-1-propene” is a chemical compound. However, there is limited information available about this specific compound1.

Synthesis Analysis

There is no direct information available on the synthesis of “3-(2-Cyanophenyl)-1-propene”. However, related compounds have been synthesized using various methods. For instance, the catalytic protodeboronation of pinacol boronic esters has been reported2.Molecular Structure Analysis

The molecular structure of “3-(2-Cyanophenyl)-1-propene” is not directly available. However, the structure of related compounds such as “2-Cyanophenyl Phenacyl Ether” has been determined by single crystal X-ray diffraction study3.Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “3-(2-Cyanophenyl)-1-propene”. However, related compounds have been involved in various chemical reactions. For example, the catalytic protodeboronation of pinacol boronic esters has been reported2.Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Cyanophenyl)-1-propene” are not directly available. However, related compounds such as “3-(2-Cyanophenyl)propanoic acid” have properties like melting point of 127 °C, boiling point of 343.5±17.0 °C at 760 mmHg, and density of 1.21±0.1 g/cm356.科学的研究の応用

1. Synthesis of Multi-Substituted Pyrrole Derivatives

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds . Pyrrole and its polysubstituted derivatives are important five-membered heterocyclic compounds, which exist alone or as a core framework in many pharmaceutical and natural product structures .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

2. Synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of N-(2-Cyanophenyl)chloromethanimidoyl Chloride .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

3. One-pot Syntheses of Fused Quinazolines

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the one-pot syntheses of fused quinazolines .

- Methods of Application: The starting compound can act as a trifunctional electrophilic reagent – it can be attacked by two nucleophilic reagents on the carbon atom of the chloromethanimidoyl chloride .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Synthesis of Multi-Substituted Pyrrole Derivatives

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

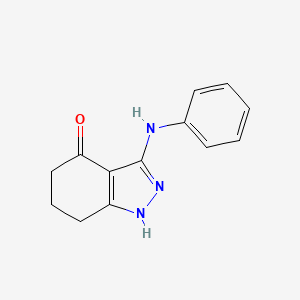

5. Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with primary amines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

4. Synthesis of Multi-Substituted Pyrrole Derivatives

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of multi-substituted pyrrole derivatives through a [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds .

- Methods of Application: The Van Leusen [3+2] cycloaddition reaction based on TosMICs and electron-deficient compounds as a substrate is one of the most convenient methods to synthetize pyrrole heterocycles .

- Results or Outcomes: This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .

5. Reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with Primary Amines

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the reactions of 3-(2-Cyanophenyl)quinazolin-4(3H)-ones with primary amines .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

6. Synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide Derivatives

- Application Summary: “3-(2-Cyanophenyl)-1-propene” is used in the synthesis of 2-(2-Cyanophenyl)-N-phenylacetamide derivatives .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

The safety and hazards of “3-(2-Cyanophenyl)-1-propene” are not directly available. However, related compounds such as “3-(2-Cyanophenyl)propanoic acid” have been reported to be harmful if swallowed and cause serious eye irritation7.

将来の方向性

There is no specific information available on the future directions of “3-(2-Cyanophenyl)-1-propene”. However, related compounds have been used in the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with Tosylmethyl Isocyanides (TosMICs) and electron-deficient compounds8.

Please note that the information provided is based on the closest available compounds and may not fully represent “3-(2-Cyanophenyl)-1-propene”. For more accurate information, further research and experimental data would be needed.

特性

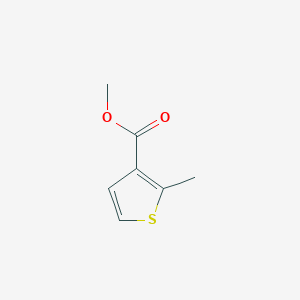

IUPAC Name |

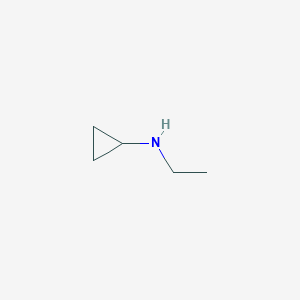

2-prop-2-enylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEPUZIZTZEFPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60539947 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allylbenzonitrile | |

CAS RN |

61463-61-4 |

Source

|

| Record name | 2-(Prop-2-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60539947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(Trifluoromethyl)phenoxy]acetyl chloride](/img/structure/B1315536.png)

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)

![{2-[(2,4-Dichlorobenzyl)thio]ethyl}amine](/img/structure/B1315552.png)